Influenza PAN Endonuclease Inhibition: 64‑Fold Improvement in Fragment Potency vs. the Imidazole Hit
In the fragment screening campaign reported by Bauman et al. (2013), 5-bromopyridine-2,3-diol (Compound 2) demonstrated an IC₅₀ of 16 µM against the 2009 pandemic H1N1 influenza PAN endonuclease in a fluorescence-based enzymatic assay. This represents an approximately 64‑fold improvement in potency relative to the primary fragment hit, Compound 1 (an imidazole-containing fragment), which exhibited an IC₅₀ of approximately 1 mM in the same assay format [1]. The initial chloro analog hit (5-chloro-3-hydroxypyridin-2(1H)-one) was identified as an active-site chelating ligand but was superseded by the bromo derivative owing to stronger crystallographic electron density and improved binding interactions [2].
| Evidence Dimension | Inhibition of influenza PAN endonuclease enzymatic activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 16 µM (5-bromopyridine-2,3-diol, Compound 2) |
| Comparator Or Baseline | IC₅₀ ≈ 1 mM (Compound 1, imidazole fragment); chloro analog (5-chloro-3-hydroxypyridin-2(1H)-one) – weaker electron density, not advanced for IC₅₀ determination |
| Quantified Difference | ~64‑fold lower IC₅₀ (16 µM vs. ~1,000 µM) for the bromo compound vs. the imidazole fragment; structural superiority over the chloro analog demonstrated by stronger electron density and halogen bond formation |
| Conditions | Fluorescence-based enzymatic assay; 2009 pH1N1 PAN endonuclease domain; fragment concentrations determined by cocktail and single-compound soak verification |
Why This Matters
For fragment-to-lead programs targeting influenza PAN endonuclease, the 16 µM IC₅₀ and validated binding mode of the 5‑bromo derivative provide a quantitatively superior starting point for structure-based optimization, with a well-defined ligand efficiency anchor that the chloro, fluoro, or unsubstituted analogs cannot replicate.
- [1] Bauman, J. D. et al. ACS Chem. Biol. 2013, 8 (11), 2501–2508. Compound 2 (5-bromopyridine-2,3-diol) IC₅₀ = 16 µM; Compound 1 IC₅₀ ≈ 1 mM. View Source
- [2] Bauman et al. (2013) – Identification of 5-chloro-3-hydroxypyridin-2(1H)-one as initial active-site chelator; bromo derivative selected for stronger electron density. View Source
